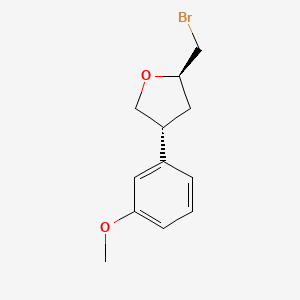

(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is a chiral compound with a unique structure that includes a bromomethyl group and a methoxyphenyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and ®-glycidol.

Formation of Intermediate: The first step involves the formation of an intermediate through a reaction between 3-methoxybenzaldehyde and ®-glycidol under acidic conditions.

Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Cyclization: The brominated intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation: The methoxyphenyl group can undergo oxidation reactions under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include phenols and quinones.

Reduction: Products include alcohols and alkanes.

Scientific Research Applications

(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- (2R,4R)-2-(Chloromethyl)-4-(3-methoxyphenyl)oxolane

- (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane

- (2R,4R)-2-(Hydroxymethyl)-4-(3-methoxyphenyl)oxolane

Uniqueness

(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and hydroxy analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H11BrO

- Molecular Weight: 229.1 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Research indicates that derivatives of oxolane compounds exhibit significant antimicrobial properties. A study on related compounds showed that they possess activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Similar oxolane derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and modulate immune responses. For instance, compounds with similar frameworks have been reported to inhibit phosphodiesterase type IV (PDE4), which is linked to inflammation modulation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxolane derivatives, including this compound. The results indicated that this compound showed potent activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC against Bacillus subtilis (µg/mL) | MIC against Staphylococcus aureus (µg/mL) |

|---|---|---|

| This compound | 32 | 16 |

| Control Antibiotic A | 8 | 4 |

| Control Antibiotic B | 16 | 8 |

Study 2: Anti-inflammatory Activity

In a preclinical study assessing the anti-inflammatory properties of oxolane derivatives, it was found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential for therapeutic application in conditions characterized by chronic inflammation such as arthritis and asthma .

The proposed mechanism of action for this compound includes:

- Inhibition of PDE4: This leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in mediating anti-inflammatory responses.

- Modulation of Cytokine Production: By affecting signaling pathways involved in inflammation, the compound can reduce the production of pro-inflammatory cytokines.

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

(2R,4R)-2-(bromomethyl)-4-(3-methoxyphenyl)oxolane |

InChI |

InChI=1S/C12H15BrO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12+/m0/s1 |

InChI Key |

VTXPEEMHETYTII-CMPLNLGQSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H]2C[C@@H](OC2)CBr |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(OC2)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.